Cas no 93957-51-8 (1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone)
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
- 1-(4-FLUORO-PHENYL)-2-(ISOPROPYL-PHENYL-AMINO)-ETHANONE
- Ethanone,1-(4-fluorophenyl)-2-[(1-methylethyl)phenylamino]-
- N-(4-Fluorobenzoylmethyl)-N-isopropylaniline
- DTXSID80541128
- N-(4-Fluorobenzoylmethyl)-N-(1-methylethyl)aniline
- AKOS015900765
- 93957-51-8
- ZGLVBYZCXLSAPH-UHFFFAOYSA-N
- AC-5331
- SCHEMBL9301552
- 1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone
- 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one
- Ethanone, 1-(4-fluorophenyl)-2-[(1-methylethyl)phenylamino]-
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- Inchi: 1S/C17H18FNO/c1-13(2)19(16-6-4-3-5-7-16)12-17(20)14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3
- InChI Key: ZGLVBYZCXLSAPH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CN(C1C=CC=CC=1)C(C)C)=O
Computed Properties
- Exact Mass: 271.137242360g/mol
- Monoisotopic Mass: 271.137242360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.126
- Boiling Point: 398.8°C at 760 mmHg
- Flash Point: 195°C
- Refractive Index: 1.572
- PSA: 20.31000
- LogP: 3.92340
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111904-1g |
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone |
93957-51-8 | 95% | 1g |
$437.09 | 2023-08-31 |
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
Recent Advances in the Study of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (CAS: 93957-51-8)
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (CAS: 93957-51-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms and clinical relevance.
The compound has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and psychiatric disorders. Recent publications highlight its role as a precursor in the development of novel dopamine receptor modulators, which could have implications for the treatment of Parkinson's disease and schizophrenia. The structural features of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, including the fluorophenyl and isopropylamino groups, contribute to its unique binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's pharmacokinetic properties, demonstrating its favorable blood-brain barrier penetration and metabolic stability. These characteristics make it a promising candidate for further drug development. Additionally, computational modeling studies have provided detailed insights into its interaction with target proteins, shedding light on its mechanism of action at the atomic level.
Another area of active research involves the optimization of synthetic routes for 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. Recent advancements in green chemistry have led to more efficient and environmentally friendly production methods, reducing the use of hazardous reagents and improving yields. These developments are critical for scaling up production and ensuring the compound's availability for preclinical and clinical studies.
Despite these promising findings, challenges remain in fully elucidating the compound's safety profile and long-term effects. Ongoing studies are investigating potential off-target interactions and toxicity, which are essential for its progression into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these research findings into therapeutic applications.
In conclusion, 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (CAS: 93957-51-8) represents a compound with substantial potential in drug discovery and development. Continued research into its pharmacological properties, synthetic optimization, and clinical applicability will be crucial for realizing its therapeutic benefits. This brief underscores the importance of interdisciplinary collaboration and innovation in advancing the field of chemical biology and medicine.
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